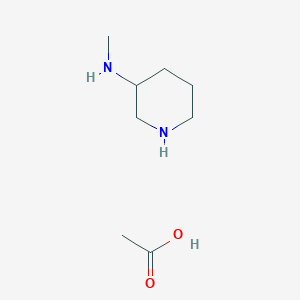
N-Methylpiperidin-3-amineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperidin-3-amineacetate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpiperidin-3-amineacetate can be achieved through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This method is advantageous due to its high enantiopurity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium and rhodium catalysts . These methods are designed to be cost-effective and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methylpiperidin-3-amineacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions can occur with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes are commonly used for oxidation reactions.
Reducing Agents: Palladium and rhodium catalysts are frequently employed in hydrogenation reactions.
Electrophiles: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Scientific Research Applications
N-Methylpiperidin-3-amineacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methylpiperidin-3-amineacetate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to act on various biological targets, including enzymes and receptors . The exact mechanism may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
3-Aminopiperidine: A derivative of piperidine with an amino group at the third position.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
N-Methylpiperidin-3-amineacetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its high enantiopurity and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
acetic acid;N-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2.C2H4O2/c1-7-6-3-2-4-8-5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
RWSQNKGBXQDFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




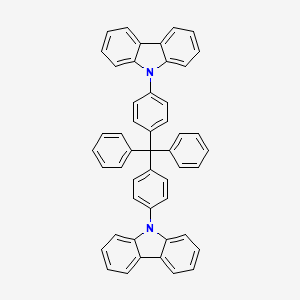
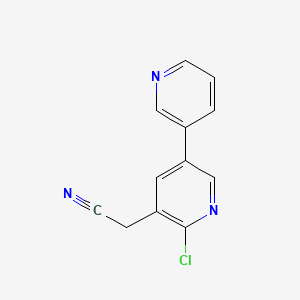
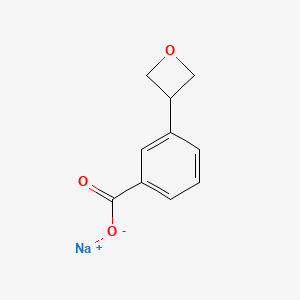
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
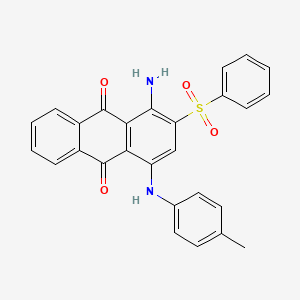
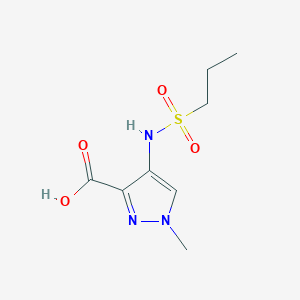
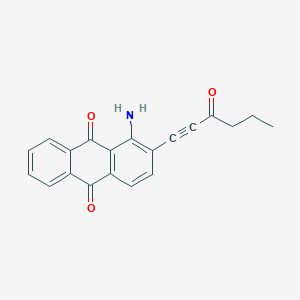
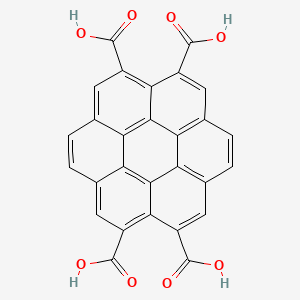
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
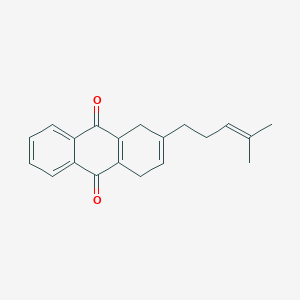
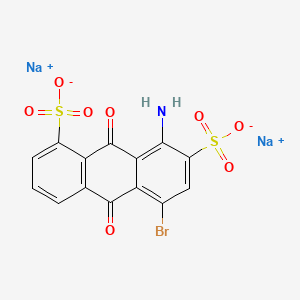
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
